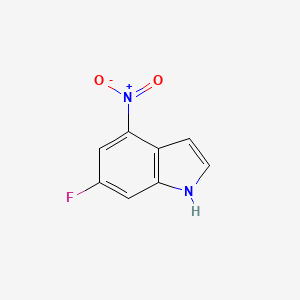

6-Fluoro-4-nitro-1H-indole

Vue d'ensemble

Description

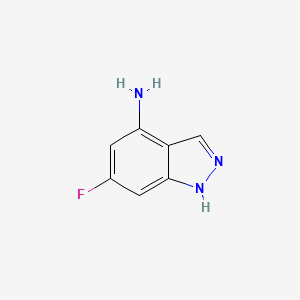

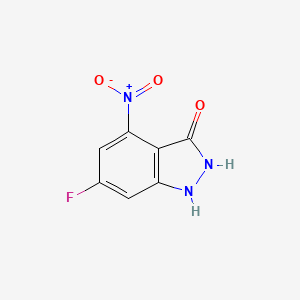

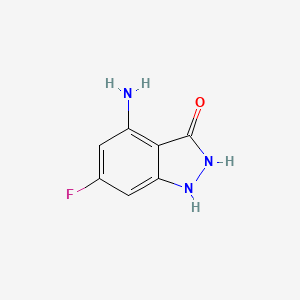

“6-Fluoro-4-nitro-1H-indole” is a chemical compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 . It is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules .

Synthesis Analysis

The synthesis of “this compound” and similar compounds has been reported in various studies . For instance, one study reported the fully automated radiosynthesis of a related compound, 6-[18F]fluoro-3-(pyridine-3-yl)-1H-indole .

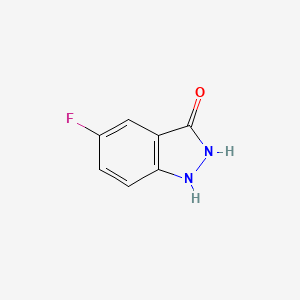

Molecular Structure Analysis

The molecular structure of “this compound” includes a fluorine atom and a nitro group attached to an indole ring . Indole is an aromatic heterocyclic compound, which means it has a ring structure that includes at least one atom that is not carbon .

Chemical Reactions Analysis

Indole derivatives, including “this compound”, have been reported to have diverse pharmacological activities . These activities are often a result of the compound’s interactions with various biological targets, which can trigger a range of chemical reactions.

Physical And Chemical Properties Analysis

“this compound” is a halogen-substituted indole . Its physical and chemical properties include a molecular weight of 180.14 g/mol , and it is likely to be crystalline and colorless in nature .

Applications De Recherche Scientifique

Applications anticancéreuses

6-Fluoro-4-nitro-1H-indole présente des applications potentielles dans le traitement du cancer en raison de son rôle d'inhibiteur de la tryptophane dioxygénase. Ces inhibiteurs peuvent moduler la réponse immunitaire contre les cellules cancéreuses, ce qui en fait un domaine de recherche prometteur en oncologie .

Agents antimicrobiens

Ce composé montre également des promesses comme agent antibactérien et antifongique. Ses propriétés structurelles lui permettent d'interagir avec les composants cellulaires microbiens, ce qui pourrait conduire au développement de nouveaux antibiotiques .

Gestion du diabète

Une autre application importante est la gestion de l'hyperglycémie dans le diabète en tant qu'inhibiteurs du cotransporteur 2 du glucose dépendant du sodium (SGLT2). Ces inhibiteurs aident à contrôler les niveaux de sucre dans le sang en empêchant la réabsorption du glucose dans les reins .

Troubles neurologiques

Les dérivés de l'indole, y compris le this compound, sont étudiés pour leur potentiel à traiter divers troubles neurologiques en raison de leur capacité à se lier avec une forte affinité à de multiples récepteurs dans le cerveau .

Synthèse de médicaments

Le composé sert d'intermédiaire clé dans la synthèse de molécules médicamenteuses plus complexes. Sa polyvalence dans les réactions chimiques le rend précieux pour créer une gamme de produits pharmacologiquement actifs .

Molécules de signalisation

Les indoles, tels que le this compound, jouent un rôle de molécules de signalisation entre les microbes et les plantes, et sont explorés pour leur production biotechnologique en raison de leur importance dans la santé du tube digestif humain .

Industrie des arômes et des parfums

En raison de son noyau indole, ce composé a des applications dans les arômes et les parfums, en particulier dans l'industrie alimentaire et la parfumerie, où il peut contribuer à la création de nouveaux parfums et goûts .

Safety and Hazards

Orientations Futures

Indole derivatives, including “6-Fluoro-4-nitro-1H-indole”, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for the design of novel compounds with anti-tubercular activity based on the indole scaffold .

Mécanisme D'action

Target of Action

6-Fluoro-4-nitro-1H-indole is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole and its derivatives are known to play a significant role in cell biology . They are involved in various biological activities and can affect a broad range of biochemical pathways .

Pharmacokinetics

The ionization potential of 6-fluoroindole, a related compound, has been experimentally evaluated , which could provide insights into its pharmacokinetic properties.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

It is known that the biological activities of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and other environmental conditions .

Analyse Biochimique

Biochemical Properties

6-Fluoro-4-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can influence their biological activity . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can act as protein kinase inhibitors, which play a crucial role in cell signaling pathways . Additionally, this compound may impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes involved in cellular metabolism and other vital processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit or activate specific enzymes by binding to their active sites or allosteric sites, leading to alterations in their catalytic activity . Furthermore, this compound can modulate gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under specific conditions, which may affect their efficacy and potency . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing significant harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, conjugation, and hydrolysis, which result in the formation of metabolites that are more water-soluble and easier to excrete. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments and tissues. For example, this compound may be transported across cell membranes by ATP-binding cassette (ABC) transporters or solute carrier (SLC) transporters, which facilitate its uptake and distribution within the body.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, cellular metabolism, and other vital processes.

Propriétés

IUPAC Name |

6-fluoro-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJOZMDIVCTTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646693 | |

| Record name | 6-Fluoro-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000340-83-9 | |

| Record name | 6-Fluoro-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R,4R)-1-Benzyl-4-[(2-chloroacetyl)amino]pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1343663.png)